
Chlorophyllin (sodium copper salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorophyllin sodium copper salt is a semi-synthetic derivative of chlorophyll, the green pigment found in plants. It is a water-soluble compound that is commonly used as a food additive, in alternative medicine, and for various industrial applications. The compound is known for its vibrant green color and is often referred to as natural green 3 or E141 when used as a food coloring agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chlorophyllin sodium copper salt involves several steps:
Extraction of Chlorophyll: Chlorophyll is extracted from plant materials such as grass, lucerne, nettle, and other green plants using solvents like acetone, ethanol, and hexane.
Saponification: The extracted chlorophyll is saponified using an alkaline solution, typically sodium hydroxide, to remove the methyl and cyclophytol ester groups.
Copper Substitution: Copper sulfate is added to the saponified chlorophyll to replace the magnesium ion in the chlorophyll molecule with a copper ion.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of chlorophyllin sodium copper salt follows a similar process but on a larger scale. The process involves:
Extraction: Large quantities of plant material are processed to extract chlorophyll.
Saponification and Copper Substitution: The extracted chlorophyll undergoes saponification and copper substitution in large reactors.
Purification: The product is purified using filtration and drying techniques to obtain the final product in powder form.
Chemical Reactions Analysis
Chlorophyllin sodium copper salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of light and oxygen.
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The copper ion in the compound can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Light, oxygen, and oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Metal salts such as zinc sulfate or iron sulfate.
Major Products:
Oxidation: Degradation products of chlorophyllin.
Reduction: Reduced forms of chlorophyllin.
Substitution: Metal-substituted chlorophyllin derivatives.
Scientific Research Applications
Chlorophyllin sodium copper salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of chlorophyllin sodium copper salt involves several pathways:
Antioxidant Activity: The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Antimutagenic Activity: It forms non-covalent complexes with mutagenic and carcinogenic molecules, reducing their absorption and promoting their excretion.
Anti-inflammatory Activity: It has potential anti-inflammatory effects by modulating the activity of inflammatory cytokines.
Comparison with Similar Compounds
Chlorophyllin sodium copper salt is unique due to its water solubility and stability compared to natural chlorophyll. Similar compounds include:
Chlorophyllin zinc sodium salt: Similar in structure but contains zinc instead of copper.
Chlorophyllin iron sodium salt: Contains iron instead of copper.
Natural chlorophyll: Fat-soluble and less stable compared to chlorophyllin sodium copper salt.
Chlorophyllin sodium copper salt stands out due to its enhanced stability, water solubility, and wide range of applications in various fields.
Properties
Molecular Formula |
C34H31CuN4Na3O6 |
|---|---|
Molecular Weight |
724.1 g/mol |
IUPAC Name |
copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |
InChI Key |
HWDGVJUIHRPKFR-UHFFFAOYSA-I |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


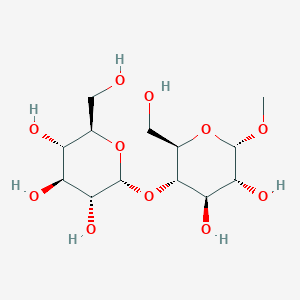
![2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B12428710.png)
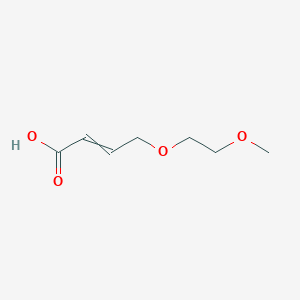
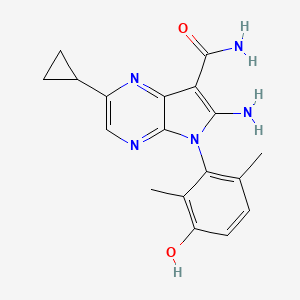
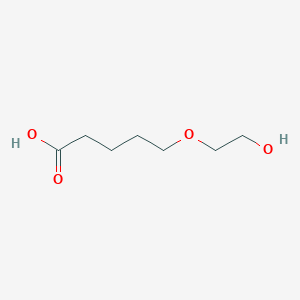
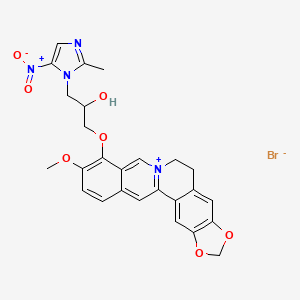
![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
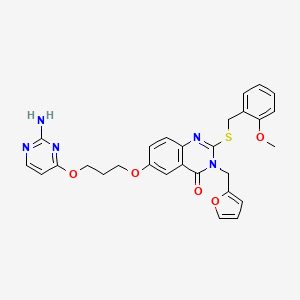
![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)
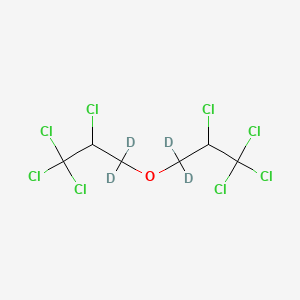
![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)
